molecular formula C3H5ClO B586482 Propanoyl-D5 Chloride CAS No. 352439-04-4

Propanoyl-D5 Chloride

Cat. No.: B586482
CAS No.: 352439-04-4
M. Wt: 97.553
InChI Key: RZWZRACFZGVKFM-ZBJDZAJPSA-N
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Description

Propanoyl-D5 Chloride, also known as deuterated propionyl chloride, is a chemical compound with the molecular formula C3D5ClO. It is a deuterated derivative of propionyl chloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and other biochemical studies .

Scientific Research Applications

Propanoyl-D5 Chloride is widely used in scientific research due to its deuterated nature. Its applications include:

    Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.

    Biochemical Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.

    Pharmaceutical Research: Used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.

    Industrial Applications: Used in the production of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of Propanoyl Chloride involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . This is followed by the removal of a hydrogen ion from the nitrogen .

Safety and Hazards

Propanoyl Chloride is highly flammable and toxic if inhaled . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

There have been efforts to schedule Propionyl Chloride as a DEA List 1 Chemical as it can be used to synthesize fentanyl . A study has also been conducted on the reaction mechanism of chlorination products through experimenting with propanoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoyl-D5 Chloride can be synthesized through the reaction of deuterated propionic acid with various chlorinating agents. Common chlorinating agents include phosphorus trichloride, phosphorus pentachloride, sulfoxide chloride, or phosgene. The general reaction involves refluxing deuterated propionic acid with the chlorinating agent at elevated temperatures (around 50°C) for several hours. The reaction mixture is then allowed to stand, and the lower phosphite layer is separated to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through distillation, collecting the fraction at approximately 80°C .

Chemical Reactions Analysis

Types of Reactions: Propanoyl-D5 Chloride undergoes various chemical reactions typical of acyl chlorides. These include nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as alcohols, amines, or water.

Common Reagents and Conditions:

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Deuterated Propionic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

    Propionyl Chloride: The non-deuterated version of Propanoyl-D5 Chloride, with similar chemical properties but without the deuterium labeling.

    Acetyl Chloride: Another acyl chloride with a shorter carbon chain.

    Butyryl Chloride: An acyl chloride with a longer carbon chain

Uniqueness: this compound is unique due to its deuterium content, which makes it particularly valuable in research applications where isotopic labeling is required. This property allows for more precise studies of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .

Properties

IUPAC Name

2,2,3,3,3-pentadeuteriopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWZRACFZGVKFM-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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